molecular formula C5H12ClNO3 B8785990 L-HomoserineMethylEsterHydrochloride

L-HomoserineMethylEsterHydrochloride

Cat. No. B8785990
M. Wt: 169.61 g/mol
InChI Key: UFMGWJYGVSOBAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-HomoserineMethylEsterHydrochloride is a useful research compound. Its molecular formula is C5H12ClNO3 and its molecular weight is 169.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality L-HomoserineMethylEsterHydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-HomoserineMethylEsterHydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

L-HomoserineMethylEsterHydrochloride

Molecular Formula

C5H12ClNO3

Molecular Weight

169.61 g/mol

IUPAC Name

methyl 2-amino-4-hydroxybutanoate;hydrochloride

InChI

InChI=1S/C5H11NO3.ClH/c1-9-5(8)4(6)2-3-7;/h4,7H,2-3,6H2,1H3;1H

InChI Key

UFMGWJYGVSOBAG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCO)N.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of DL-homoserine (1.00 g, 8.39 mmol) in methanol (40 mL) was placed in an ice bath. Trimethylsilyl chloride (2.34 mL, 18.5 mmol) was added dropwise via syringe. The reaction mixture gradually became homogenous and was further stirred at rt for 14 h, concentrated by rotary evaporation, and further dried under high vacuum. The crude oil thus obtained was used for the next step without further purification. 1H NMR (300 MHz, CD3OD) δ 2.00-2.24 (m, 2H), 3.70-3.80 (m, 2H), 3.85 (s, 3H), 4.12-4.22 (m, 1H). m/z (ESI) 134 [C5H11NO3+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.34 mL
Type
reactant
Reaction Step Two

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